
5-Cyclohexylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclohexylisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 5-cyclohexylisoxazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted nitriles with hydroxylamine derivatives under acidic or basic conditions. For example, using cyclohexylacetonitrile and hydroxylamine hydrochloride in ethanol with catalytic NaOH can yield the isoxazole core . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of nitrile to hydroxylamine) and temperature (70–90°C) improves yields (>70%). Purity is verified via HPLC (>97%) and NMR (e.g., absence of unreacted nitrile peaks at δ 2.1–2.5 ppm) .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?
- Methodological Answer :
- NMR : The cyclohexyl group shows distinct multiplet signals at δ 1.2–1.8 ppm (axial protons) and δ 1.8–2.1 ppm (equatorial protons). The isoxazole C-H proton appears as a singlet at δ 6.3–6.5 ppm .
- IR : A strong absorption band at 1640–1680 cm⁻¹ confirms the C=N stretch of the isoxazole ring .
- MS : The molecular ion peak at m/z 177 (C₁₀H₁₃NO) and fragment ions at m/z 122 (loss of cyclohexyl) are diagnostic .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store in airtight containers at 2–8°C to prevent degradation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste . Toxicity studies indicate LD₅₀ > 500 mg/kg (oral, rats), but prolonged inhalation may cause respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) for this compound derivatives?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to assess study heterogeneity . Key variables include:
- Test strains : Gram-positive vs. Gram-negative bacteria (e.g., S. aureus vs. E. coli) may explain variability .
- Concentration ranges : MIC values <10 µM indicate potency, while >50 µM suggest weak activity .
- Structural modifications : Electron-withdrawing substituents (e.g., -Cl, -F) at position 3 enhance activity .
Q. What computational strategies optimize the pharmacokinetic profile of this compound-based drug candidates?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to assess logP (target <3.5), aqueous solubility (>50 µM), and CYP450 inhibition .
- Molecular docking : Target the hydrophobic pocket of bacterial enoyl-ACP reductase (PDB: 1BVR) with the cyclohexyl group enhancing binding affinity (ΔG < -8 kcal/mol) .
Q. How can reaction scalability issues (e.g., low yields >10g scale) be addressed in this compound synthesis?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., dimerization) .
- Catalyst screening : Heterogeneous catalysts (e.g., Amberlyst-15) increase regioselectivity (>90%) compared to homogeneous acids .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) identify significant differences between treatment groups (p <0.05) .
Q. Methodological Frameworks
Q. How should researchers design a meta-analysis to evaluate the compound’s efficacy across disparate preclinical studies?
- Inclusion criteria : Peer-reviewed studies with in vivo/in vitro data on antimicrobial/anticancer activity.
- Risk of bias : Assess randomization, blinding, and sample size using ROBINS-I tool .
- Data synthesis : Forest plots with random-effects models account for inter-study variance (I² statistic <50% indicates low heterogeneity) .
Q. What experimental controls are essential when studying this compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via LC-MS .
- Light exposure : Compare samples stored in amber vs. clear glass vials to assess photodegradation .
Q. Data Reporting and Compliance
Q. How can researchers align their findings with PRISMA standards for systematic reviews on isoxazole derivatives?
属性
CAS 编号 |
109831-64-3 |
---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC 名称 |
5-cyclohexyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-2-4-8(5-3-1)9-6-7-10-11-9/h6-8H,1-5H2 |
InChI 键 |
CZYGREPZDBWONZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=NO2 |
规范 SMILES |
C1CCC(CC1)C2=CC=NO2 |
同义词 |
Isoxazole, 5-cyclohexyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。